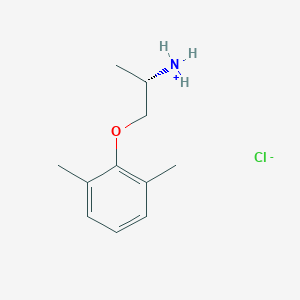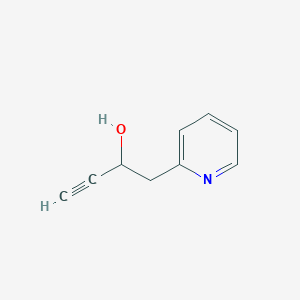
1-Pyridin-2-ylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-2-ylbut-3-yn-2-ol, also known as PBO, is a chemical compound that belongs to the class of alkynols. It has a molecular formula of C9H9NO and a molecular weight of 147.18 g/mol. PBO is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Pyridin-2-ylbut-3-yn-2-ol is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then participate in a variety of chemical reactions, including catalysis and organic synthesis.
Effets Biochimiques Et Physiologiques
1-Pyridin-2-ylbut-3-yn-2-ol has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-inflammatory agent and may also have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Pyridin-2-ylbut-3-yn-2-ol is its ability to form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of 1-Pyridin-2-ylbut-3-yn-2-ol is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 1-Pyridin-2-ylbut-3-yn-2-ol. One area of interest is the development of new synthetic methods for 1-Pyridin-2-ylbut-3-yn-2-ol and its derivatives. Another area of interest is the exploration of 1-Pyridin-2-ylbut-3-yn-2-ol's potential applications in catalysis, organic synthesis, and other areas of chemistry. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-Pyridin-2-ylbut-3-yn-2-ol and its potential as a therapeutic agent.
Méthodes De Synthèse
1-Pyridin-2-ylbut-3-yn-2-ol can be synthesized through a variety of methods, including the reaction of 2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a catalyst, such as copper(II) chloride. Another method involves the reaction of 2-pyridinecarboxaldehyde with propargyl bromide in the presence of a base, such as potassium carbonate.
Applications De Recherche Scientifique
1-Pyridin-2-ylbut-3-yn-2-ol has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a ligand in coordination chemistry. 1-Pyridin-2-ylbut-3-yn-2-ol can form stable complexes with a variety of metal ions, including copper, nickel, and palladium, which can be used in catalysis, organic synthesis, and other applications.
Propriétés
Numéro CAS |
134541-95-0 |
|---|---|
Nom du produit |
1-Pyridin-2-ylbut-3-yn-2-ol |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1-pyridin-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h1,3-6,9,11H,7H2 |
Clé InChI |
LRZUBSKDWUXWHF-UHFFFAOYSA-N |
SMILES |
C#CC(CC1=CC=CC=N1)O |
SMILES canonique |
C#CC(CC1=CC=CC=N1)O |
Synonymes |
2-Pyridineethanol,alpha-ethynyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



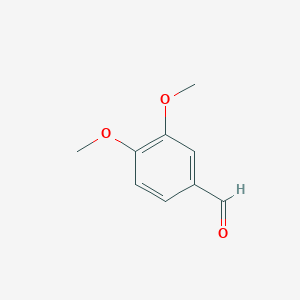
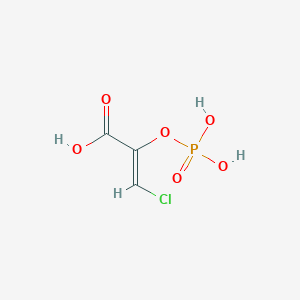
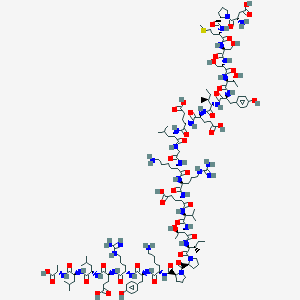
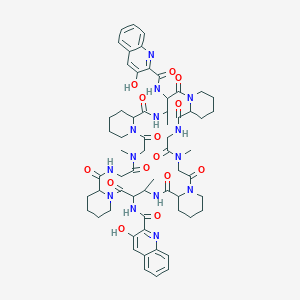
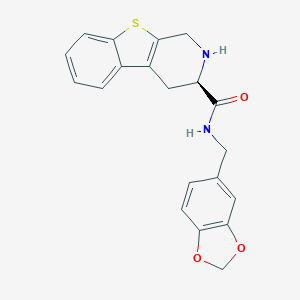
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
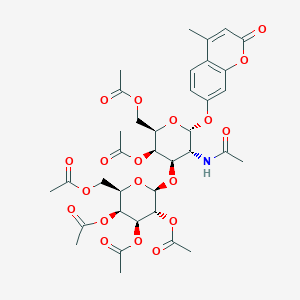
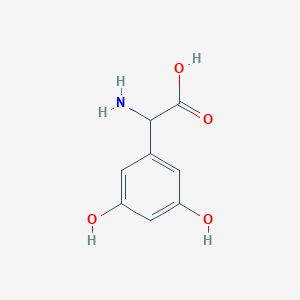
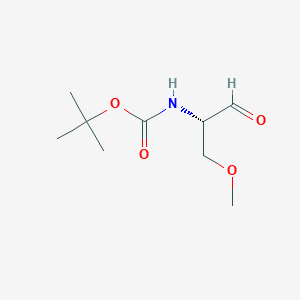
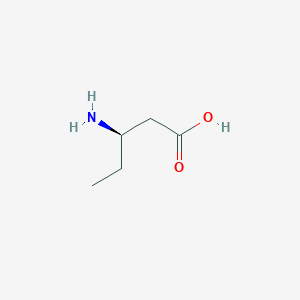
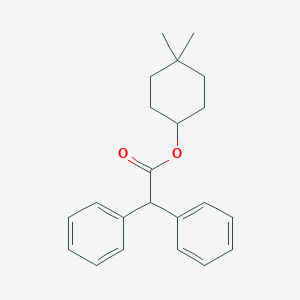
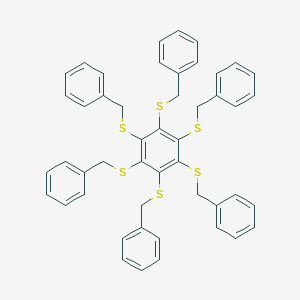
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
